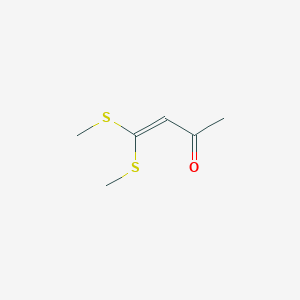

4,4-Bis(methylthio)but-3-en-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(methylsulfanyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADXNGCMYDRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449144 | |

| Record name | 3-Buten-2-one, 4,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17649-86-4 | |

| Record name | 3-Buten-2-one, 4,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(methylsulfanyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of "4,4-Bis(methylthio)but-3-en-2-one" (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data for 4,4-Bis(methylthio)but-3-en-2-one is presented for researchers, scientists, and professionals in drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Analysis

The structural elucidation of this compound, a key intermediate in various organic syntheses, relies on a combination of spectroscopic techniques. The following sections provide a detailed breakdown of the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals three distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.04 | Singlet | 1H | =CH |

| 2.47 | Singlet | 3H | -SCH₃ |

| 2.43 | Singlet | 3H | -SCH₃ |

| 2.20 | Singlet | 3H | -C(O)CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum shows the signals for the six carbon atoms present in the molecule.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 197.9 | C=O |

| 169.7 | =C(SMe)₂ |

| 102.8 | =CH |

| 28.3 | -C(O)CH₃ |

| 17.9 | -SCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within the molecule. The key absorption bands for this compound are characteristic of an α,β-unsaturated ketone.

| Frequency (cm⁻¹) | Functional Group |

| ~1680 | C=O (Ketone, conjugated) |

| ~1600 | C=C (Alkene) |

| ~1250 | C-O |

| ~790 | S-C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| 163.02 | [M+H]⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained following specific experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of α-oxoketene dithioacetals involves a one-pot reaction.[3] The synthesis of the title compound is achieved by reacting acetone with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide.[3]

A detailed procedure is as follows: To a solution of potassium tert-butoxide in dry benzene, acetone is added.[2] Subsequently, carbon disulfide is added, and the reaction mixture is stirred. Finally, methyl iodide is added to yield this compound.[1][4]

Spectroscopic Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[1][2][4] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[1][2][4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

-

Mass Spectrometry : Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecular ion.[2]

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.

References

Physical and chemical properties of "4,4-Bis(methylthio)but-3-en-2-one"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Bis(methylthio)but-3-en-2-one, a key organosulfur compound with applications in flavor and fragrance industries. This document collates available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis are outlined, alongside an exploration of the reactivity of the ketene dithioacetal functional group. While specific biological signaling pathways for this compound are not extensively documented, this guide discusses the broader context of the biological activities of related organosulfur compounds, providing a basis for future research and development.

Introduction

This compound, with the CAS Number 17649-86-4, is an α,β-unsaturated ketone containing a ketene dithioacetal moiety. This unique structural combination imparts characteristic chemical reactivity and a distinct sensory profile. Primarily recognized for its potent, sulfurous, and tropical fruit-like aroma, it is utilized as a flavor and fragrance ingredient in the food and perfume industries.[1][2][3] Its high potency allows for effective use at low concentrations to enhance exotic fruit flavors such as passion fruit and guava in various consumer products.[1][2] Beyond its current applications, its chemical structure presents opportunities for synthetic transformations, making it a point of interest for organic synthesis and medicinal chemistry research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical databases and supplier information.

| Property | Value |

| Molecular Formula | C₆H₁₀OS₂ |

| Molecular Weight | 162.26 g/mol |

| CAS Number | 17649-86-4 |

| Appearance | Information not available |

| Odor | Strong, sulfurous, tropical fruit-like |

| Melting Point | 66-69 °C |

| Boiling Point | Information not available |

| Density | Information not available |

| Solubility | Information not available |

| Storage Conditions | 2-8°C, under inert gas |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not widely published, the expected spectral features based on its structure are discussed below. Chemical suppliers may provide compound-specific spectra upon request.[4]

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance (NMR) spectra would be expected to show signals corresponding to the methyl, methylene, and vinyl protons and carbons.

-

¹H NMR: The spectrum would likely feature singlets for the two methylthio groups (S-CH₃), a singlet for the acetyl methyl group (CO-CH₃), and a singlet for the vinylic proton (=CH-). The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the sulfur atoms.

-

¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbons, the carbonyl carbon (expected at a high chemical shift, >190 ppm), and the sp² hybridized carbons of the double bond.[5][6][7] The carbon attached to the two sulfur atoms would also have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.26. Fragmentation patterns would likely involve the loss of methyl groups, thio-methyl radicals (•SCH₃), and the acetyl group.[8][9]

Infrared (IR) Spectroscopy

The infrared spectrum would be characterized by strong absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1650-1700 cm⁻¹ for a conjugated ketone.[10][11][12][13] Other significant peaks would include C-H stretching and bending vibrations for the methyl and vinyl groups, and C=C stretching for the double bond.[10][11][12][13]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of ketene dithioacetals involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation.[1][14][15][16] For this compound, acetylacetone (an active methylene compound) would be the starting material.

Reaction Scheme:

Caption: General synthetic workflow for this compound.

Detailed Protocol:

-

Formation of the Dithiolate Intermediate: To a solution of acetylacetone in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added. The mixture is stirred, and carbon disulfide is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is continued until the formation of the potassium dithiolate salt is complete.

-

Alkylation: Two equivalents of an alkylating agent, in this case, methyl iodide, are then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Potential for Drug Development

Reactivity of the Ketene Dithioacetal Moiety

The ketene dithioacetal functionality in this compound is a versatile synthetic intermediate.[2] The presence of the electron-withdrawing acetyl group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack (Michael addition).[17] The methylthio groups can act as leaving groups, allowing for substitution reactions with various nucleophiles.[17] This reactivity opens avenues for the synthesis of a wide range of heterocyclic and carbocyclic compounds.

Caption: Reactivity pathways of this compound.

Potential Biological Activity and Drug Development Context

While there is no specific documented biological activity for this compound, many organosulfur compounds exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The underlying mechanisms often involve the modulation of cellular redox status and interaction with key signaling pathways. For instance, some organosulfur compounds are known to induce phase II detoxification enzymes and apoptosis in cancer cells.

The reactivity of the α,β-unsaturated ketone system, a known Michael acceptor, suggests potential for covalent modification of biological nucleophiles, such as cysteine residues in proteins. This mechanism is a cornerstone of many targeted covalent inhibitors in drug development. Further research is warranted to explore the biological activity of this compound and its derivatives as potential therapeutic agents.

Conclusion

This compound is a compound with established utility in the flavor and fragrance sector and significant potential in synthetic organic chemistry. This guide has consolidated the available data on its physical and chemical properties, providing a foundation for its use in research and development. The outlined synthetic protocols and discussion of its reactivity highlight its versatility as a building block for more complex molecules. Future investigations into its biological activities could unveil novel applications in the pharmaceutical and agrochemical industries.

References

- 1. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Bis(methylthio)but-3-en-2-one: A Versatile 1,3-Dielectrophilic Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Bis(methylthio)but-3-en-2-one is a highly functionalized organic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural feature, a ketene dithioacetal moiety conjugated with a ketone, confers upon it a dual reactivity profile. This allows it to act as a potent 1,3-dielectrophile, making it an excellent precursor for the construction of a wide array of carbocyclic and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and its utility in the synthesis of key heterocyclic systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a readily available starting material, such as acetylacetone, with a methylthiolating agent. A general and efficient procedure involves the following steps:

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetylacetone

-

Carbon disulfide

-

Potassium hydroxide or Sodium hydride

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Deprotonation: To a stirred solution of acetylacetone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base such as potassium hydroxide or sodium hydride is added portion-wise at a controlled temperature (typically 0 °C to room temperature). This generates the enolate of acetylacetone.

-

Dithiocarboxylation: Carbon disulfide is then added dropwise to the reaction mixture. The enolate attacks the carbon disulfide to form a dithiocarboxylate intermediate.

-

S-Methylation: Two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, are subsequently added to the reaction mixture. This results in the S-methylation of the dithiocarboxylate, leading to the formation of the ketene dithioacetal.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data for this compound:

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will typically show singlets for the two methylthio groups (S-CH₃), a singlet for the acetyl methyl group (CO-CH₃), and a singlet for the vinylic proton (=CH).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons of the ketene dithioacetal, the methyl carbons of the methylthio groups, and the acetyl methyl carbon.

-

IR: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

-

MS: The mass spectrum will exhibit the molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀OS₂).

Reactivity and Applications in Heterocyclic Synthesis

The core utility of this compound lies in its ability to react with a variety of dinucleophiles in cyclocondensation reactions to afford a diverse range of five- and six-membered heterocyclic compounds. The two electrophilic centers, the carbonyl carbon (C-2) and the β-carbon of the double bond (C-4), are susceptible to nucleophilic attack. One of the methylthio groups acts as a good leaving group, facilitating the cyclization process.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in many pharmaceuticals. The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Acetic acid

Procedure:

-

A solution of this compound in a suitable solvent such as ethanol or acetic acid is prepared.

-

To this solution, one equivalent of hydrazine hydrate is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 3-methyl-5-(methylthio)pyrazole.

Table 1: Reaction Conditions and Yields for Pyrazole Synthesis

| Dinucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Hydrazine hydrate | Ethanol | Reflux | 4 | 3-Methyl-5-(methylthio)pyrazole | 85-95 |

| Phenylhydrazine | Acetic Acid | 100 | 3 | 1-Phenyl-3-methyl-5-(methylthio)pyrazole | 80-90 |

Synthesis of Pyridines

Pyridines are six-membered heterocyclic aromatic compounds that are fundamental components of numerous natural products and pharmaceuticals. This compound can be utilized in the synthesis of substituted pyridines through reactions with compounds containing an active methylene group and an amino functionality, such as enamines or cyanoacetamide.

Materials:

-

This compound

-

Cyanoacetamide or an appropriate enamine

-

Base (e.g., sodium ethoxide, piperidine)

-

Ethanol

Procedure:

-

To a solution of a base, such as sodium ethoxide in ethanol, this compound and the active methylene compound (e.g., cyanoacetamide) are added.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the reaction is quenched, and the product is isolated by filtration or extraction.

-

Purification is achieved by recrystallization or column chromatography.

Synthesis of Pyrimidines

Pyrimidines are another important class of six-membered aromatic heterocycles containing two nitrogen atoms. They are core structures in nucleic acids and many therapeutic agents. The reaction of this compound with guanidine or urea derivatives leads to the formation of substituted pyrimidines.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared in absolute ethanol.

-

Guanidine hydrochloride is added to the solution and stirred to form the free base.

-

This compound is then added to the reaction mixture.

-

The mixture is refluxed for an appropriate time (e.g., 6-12 hours).

-

After completion, the solvent is evaporated, and the residue is treated with water.

-

The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Table 2: Reaction Conditions and Yields for Pyrimidine Synthesis

| Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Guanidine HCl | NaOEt | Ethanol | Reflux | 8 | 2-Amino-4-methyl-6-(methylthio)pyrimidine | 75-85 |

| Thiourea | NaOEt | Ethanol | Reflux | 10 | 4-Methyl-6-(methylthio)pyrimidine-2-thiol | 70-80 |

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of pharmacologically active compounds. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer properties. Pyridine and pyrimidine cores are found in numerous drugs, including antivirals, antihypertensives, and anticancer agents.

The use of this compound allows for the rapid and efficient generation of libraries of these heterocyclic compounds. By varying the dinucleophile and the substituents on the building block, a diverse range of analogs can be synthesized for structure-activity relationship (SAR) studies in the drug discovery process.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its 1,3-dielectrophilic nature enables the straightforward and efficient synthesis of a variety of important heterocyclic systems, including pyrazoles, pyridines, and pyrimidines. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry. The ability to readily access diverse heterocyclic scaffolds makes this compound a key tool in the development of new pharmaceuticals and other functional organic materials. Further exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant biological and material properties.

Reactivity of 4,4-Bis(methylthio)but-3-en-2-one with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Bis(methylthio)but-3-en-2-one is a versatile building block in organic synthesis, characterized by its unique 1,3-dielectrophilic nature. The presence of a ketone and a ketene dithioacetal functionality within the same molecule allows for a diverse range of reactions with various nucleophiles, leading to the formation of a wide array of carbocyclic and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with different classes of nucleophiles, including amines, hydrazines, active methylene compounds, and organometallic reagents. Detailed experimental protocols for key reactions, quantitative data on product yields, and mechanistic insights are presented. Furthermore, this guide employs Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a clear and concise understanding of the chemical transformations.

Introduction

α,β-Unsaturated carbonyl compounds are fundamental synthons in organic chemistry, participating in a variety of transformations. This compound, a prominent member of the α-oxoketene dithioacetal family, presents a unique reactivity profile. The molecule possesses two primary electrophilic centers: the carbonyl carbon (C-2) and the β-carbon (C-4) of the butenone chain. This 1,3-dielectrophilic character is the cornerstone of its synthetic utility, enabling its participation in addition-elimination and cyclocondensation reactions.

The methylthio groups at the C-4 position serve a dual role: they activate the β-carbon towards nucleophilic attack and can act as leaving groups in subsequent elimination steps, often driving aromatization in the formation of heterocyclic systems. This guide will delve into the specific reactions of this compound with various nucleophiles, providing a valuable resource for chemists engaged in the synthesis of novel chemical entities.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound is a one-pot reaction starting from readily available materials: acetone, carbon disulfide, and methyl iodide.[1]

Experimental Protocol: One-Pot Synthesis

To a stirred solution of potassium t-butoxide (19.3 g, 172 mmol, 2 equiv) in anhydrous THF (172 mL), acetone (5.0 g, 86 mmol, 1 equiv) is added while maintaining the reaction temperature below 10 °C. After 30 minutes, carbon disulfide (6.6 g, 86 mmol, 1 equiv) is added, followed by iodomethane (24.4 g, 172 mmol). The reaction is then stirred to completion.

Reactivity with Nucleophiles

The dual electrophilic nature of this compound allows for a rich and varied reaction chemistry. The following sections detail its reactions with key classes of nucleophiles.

Reaction with Amines

Primary amines react with this compound via a nucleophilic substitution at the β-carbon, leading to the formation of α-oxoketene-N,S-acetals. This reaction is a versatile method for introducing nitrogen-containing substituents.[2]

A primary amine (1.1 equiv) is added to a solution of this compound (1 equiv) in a suitable solvent such as ethanol. The reaction mixture is then heated to reflux and monitored by TLC until completion. The product can be isolated by cooling the reaction mixture and collecting the resulting precipitate.

| Amine (R-NH₂) | Product | Yield (%) |

| Cyclopropylamine | 4-(Cyclopropylamino)-4-(methylthio)but-3-en-2-one | 85 |

| Benzylamine | 4-(Benzylamino)-4-(methylthio)but-3-en-2-one | 92 |

| Aniline | 4-(Phenylamino)-4-(methylthio)but-3-en-2-one | 88 |

Table 1: Yields of α-Oxoketene-N,S-acetals from the reaction of this compound with various primary amines.[2]

Reaction with Hydrazines: Synthesis of Pyrazoles

The reaction of this compound with hydrazine derivatives is a classical and efficient method for the synthesis of substituted pyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular cyclization and elimination of a methylthio group and water.[1]

To a solution of 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one (11.6 mmol) in ethanol (25 mL) at 0 °C, isopropyl hydrazine hydrochloride (13.9 mmol) is added, followed by triethylamine (40.98 mmol). The mixture is then heated at 80°C for 12 hours. The reaction mixture is concentrated in vacuo and diluted with a saturated aqueous NaHCO₃ solution to precipitate the product. This protocol for a similar trifluoro-analogue can be adapted for this compound.[3]

| Hydrazine Derivative | Product | Yield (%) |

| Hydrazine Hydrate | 3-Methyl-4-(methylthio)pyrazole | Not specified |

Table 2: Reaction of this compound with hydrazine hydrate.[1]

Reaction with Amidines and Guanidine: Synthesis of Pyrimidines

This compound serves as a precursor for the synthesis of pyrimidine derivatives through its reaction with amidines or guanidine. The reaction involves a cyclocondensation pathway.[4]

To a solution of this compound (2.9 g, 18 mmol) and 2-cyanoacetamide (1.5 g, 18 mmol) in tert-butanol (50 mL), sodium tert-butoxide (1.9 g, 20 mmol) is added. The mixture is stirred at 80 °C for 12 hours. Water (20 mL) is then added, and the pH is adjusted to 5-6 with 10% hydrochloric acid to precipitate the product.[5]

| Nucleophile | Product | Yield (%) |

| 2-Cyanoacetamide | 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not specified |

Table 3: Product from the reaction of this compound with 2-cyanoacetamide.[5]

Reactivity with Other Nucleophiles

-

Thiols: Based on the reactivity of similar α,β-unsaturated systems, thiols are expected to undergo Michael addition to the β-carbon of this compound. However, specific experimental protocols for this reaction with the title compound were not found in the surveyed literature.

Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of its functional groups. The general mechanistic pathway for its reaction with binucleophiles involves a sequence of nucleophilic attack, intramolecular cyclization, and elimination.

Conclusion

This compound is a highly valuable and versatile synthon in organic chemistry. Its 1,3-dielectrophilic nature allows for the construction of a diverse range of heterocyclic compounds through reactions with various nucleophiles. This guide has provided a detailed overview of its reactivity, including established experimental protocols and quantitative data for key transformations. The provided reaction schemes and mechanistic diagrams serve as a visual aid for understanding the underlying chemical principles. While the reactivity with several classes of nucleophiles is well-documented, further exploration into its reactions with other nucleophiles, such as thiols and organometallic reagents, as well as its potential applications in medicinal chemistry and drug development, represents a promising area for future research.

References

- 1. Synthesis of pyrimidine derivatives by the reaction of ketene dithioacetals with amides | Semantic Scholar [semanticscholar.org]

- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | 17649-86-4 | Benchchem [benchchem.com]

- 5. WO2019226491A1 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability of 4,4-Bis(methylthio)but-3-en-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a lack of publicly available empirical data on the stability of 4,4-Bis(methylthio)but-3-en-2-one. This guide is therefore based on an analysis of its chemical structure, the known reactivity of its functional groups (an α,β-unsaturated ketone and thioethers), and general principles of chemical stability testing. The experimental protocols provided are model templates and should be adapted and validated for specific applications.

Introduction

This compound is a sulfur-containing organic compound with potential applications in various fields, including as a flavoring agent. A thorough understanding of its stability under different environmental conditions is crucial for its synthesis, formulation, storage, and application. This technical guide provides a comprehensive overview of the predicted stability of this compound, outlines detailed experimental protocols for its stability assessment, and presents potential degradation pathways.

Chemical Structure and Potential Reactive Sites

The chemical structure of this compound contains several functional groups that can influence its stability:

-

α,β-Unsaturated Ketone: This conjugated system is susceptible to nucleophilic attack at the β-carbon (Michael addition) and can also undergo reactions at the carbonyl group.[1][2][3] Such systems can be prone to polymerization.[2]

-

Thioether (Methylthio) Groups: Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones.[4][5][6] They can also undergo hydrolysis, although this is generally slower than for thioesters.[4][7][8]

Based on these structural features, the primary degradation pathways for this compound are hypothesized to be hydrolysis, oxidation, and photodecomposition.

Hypothesized Degradation Pathways

The potential degradation pathways for this compound are illustrated below. These pathways are predicted based on the known reactivity of its constituent functional groups.

Caption: Hypothesized degradation pathways for this compound.

Proposed Experimental Protocols for Stability Testing

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[9][10][11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish its intrinsic stability.

General Experimental Workflow

The following diagram outlines a general workflow for conducting stability testing.

Caption: General experimental workflow for stability testing.

Detailed Methodologies

4.2.1. Materials and Equipment

-

This compound (of known purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate) for a range of pH values

-

Acids (e.g., HCl) and bases (e.g., NaOH)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a UV detector

-

Temperature-controlled ovens/incubators

4.2.2. Preparation of Solutions A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol.

4.2.3. Forced Degradation Conditions

-

Hydrolytic Stability:

-

Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

-

Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

-

Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

-

Incubate all solutions at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stability:

-

Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) to a final concentration of 100 µg/mL.

-

Keep the solution at room temperature and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

-

Thermal Stability:

-

Store the solid compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Analyze samples at predetermined intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) to assess the contribution of thermal degradation.[17]

-

Analyze the exposed and control samples after the exposure period.

-

4.2.4. Analytical Method A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. The method must be able to separate the parent compound from all potential degradation products.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV maximum of the compound

-

Injection Volume: 10 µL

-

Data Presentation

The results of the stability studies should be summarized in a clear and concise format. The following tables provide a template for presenting the quantitative data.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |

|---|---|---|---|---|

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 |

| 2 | 95.2 | 4.8 | 1 | |

| 8 | 82.5 | 17.5 | 2 | |

| 24 | 65.1 | 34.9 | 2 | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0 |

| 2 | 88.7 | 11.3 | 2 | |

| 8 | 60.3 | 39.7 | 3 | |

| 24 | 35.6 | 64.4 | 3 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |

| 1 | 90.1 | 9.9 | 1 | |

| 4 | 75.4 | 24.6 | 2 | |

| 8 | 58.9 | 41.1 | 2 | |

| Thermal (80°C) | 0 | 100.0 | 0.0 | 0 |

| 24 | 98.5 | 1.5 | 1 |

| Photolytic | - | 92.3 | 7.7 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Purity Data from Forced Degradation Studies

| Stress Condition | Time (hours) | Parent Compound Peak Area (%) | Degradant 1 RRT | Degradant 1 Peak Area (%) | Degradant 2 RRT | Degradant 2 Peak Area (%) |

|---|---|---|---|---|---|---|

| 0.1 M HCl (60°C) | 24 | 65.1 | 0.85 | 12.3 | 1.15 | 22.6 |

| 0.1 M NaOH (60°C) | 24 | 35.6 | 0.78 | 25.1 | 0.92 | 18.9 |

| 3% H₂O₂ (RT) | 8 | 58.9 | 1.25 (Sulfoxide) | 35.2 | 1.40 (Sulfone) | 5.9 |

Note: RRT = Relative Retention Time. The data is hypothetical.

Conclusion

References

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Thioester - Wikipedia [en.wikipedia.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. Photostability | SGS USA [sgs.com]

- 14. 3 Important Photostability Testing Factors [sampled.com]

- 15. Why Photostability Testing Matters - Powers Scientific, Inc. [powersscientific.com]

- 16. q1scientific.com [q1scientific.com]

- 17. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 4,4-Bis(methylthio)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Bis(methylthio)but-3-en-2-one, a member of the ketene dithioacetal class of organic compounds, is a molecule of interest in synthetic chemistry and potentially in the field of drug discovery. Its characteristic sulfurous and tropical fruit-like aroma has led to its use as a flavor and fragrance ingredient.[1] Beyond its sensory properties, the chemical reactivity of the α,β-unsaturated ketone and the dithioacetal functional groups make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 17649-86-4 | [2] |

| Molecular Formula | C6H10OS2 | [2] |

| Molecular Weight | 162.26 g/mol | [2] |

| Appearance | Not specified in literature; likely a solid or oil | |

| Melting Point | 66-69 °C (literature value) | [2] |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature; likely soluble in organic solvents |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and efficient synthetic route can be derived from established methods for the preparation of ketene dithioacetals.[3][4] The general approach involves the reaction of an active methylene compound, in this case, acetylacetone (2,4-pentanedione), with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.[3][5] A related synthesis for 4,4-diethylthio/benzylthio-but-3-en-2-ones involves the acid-catalyzed deacetylation of the corresponding 3-(dialkylthio/dibenzylthio)methylene-pentane-2,4-diones.[6]

Plausible Experimental Protocol:

Reaction:

Figure 1: Plausible reaction scheme for the synthesis of this compound.

Step-by-Step Procedure:

-

Deprotonation: To a solution of acetylacetone in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride or potassium tert-butoxide is added portion-wise at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the deprotonation is complete, forming the enolate.

-

Reaction with Carbon Disulfide: Carbon disulfide is then added dropwise to the reaction mixture at the same low temperature. The reaction is typically stirred for several hours to allow for the formation of the dithiocarboxylate intermediate.

-

Alkylation: Methyl iodide is subsequently added to the reaction mixture. This step is usually exothermic and may require cooling to maintain the desired reaction temperature. The mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

¹H NMR:

-

-CH₃ (acetyl group): A singlet is expected in the region of δ 2.0-2.5 ppm.

-

-SCH₃ (methylthio groups): Two singlets for the two methylthio groups are expected, likely in the region of δ 2.2-2.8 ppm. The exact chemical shifts may differ slightly depending on their geometric relationship (cis/trans) to the carbonyl group.

-

=CH- (vinylic proton): A singlet is expected for the vinylic proton, likely in the region of δ 5.0-6.0 ppm.

¹³C NMR:

-

-CH₃ (acetyl group): A signal is expected in the region of δ 25-35 ppm.

-

-SCH₃ (methylthio groups): Signals for the two methylthio carbons are expected in the region of δ 15-25 ppm.

-

=CH- (vinylic carbon): A signal is expected in the region of δ 100-120 ppm.

-

C=C (dithioacetal carbon): A signal is expected in the region of δ 150-170 ppm.

-

C=O (carbonyl carbon): A signal is expected in the region of δ 190-200 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band is expected in the region of 1650-1690 cm⁻¹.

-

C=C stretch: An absorption band is expected in the region of 1580-1620 cm⁻¹.

-

C-H stretch (sp³): Absorption bands are expected around 2900-3000 cm⁻¹.

-

C-H stretch (sp²): An absorption band is expected around 3000-3100 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162. Subsequent fragmentation patterns would likely involve the loss of methylthio radicals (•SCH₃), a methyl radical (•CH₃), and carbon monoxide (CO).

Reactivity and Potential Applications in Synthesis

Ketene dithioacetals are versatile intermediates in organic synthesis.[7][8] The presence of both an electron-withdrawing carbonyl group and electron-donating methylthio groups makes the double bond susceptible to a variety of reactions.

[4+2] Cycloaromatization:

A key reported reaction of this compound is its participation in [4+2] cycloaromatization reactions with active methylene ketones. This reaction provides a facile route to substituted phenols, demonstrating its utility as a four-carbon building block.

Figure 2: Generalized scheme of the [4+2] cycloaromatization reaction.

Potential Biological Activity

While no specific biological studies on this compound have been found in the reviewed literature, the broader class of ketene dithioacetals has been investigated for various biological activities.

Antimicrobial Activity:

Several studies have reported the antimicrobial properties of novel synthesized ketene dithioacetals.[3] For instance, certain derivatives have shown effectiveness against Staphylococcus aureus.[3] The biological activity of these compounds is often attributed to the presence of the sulfur-containing functional groups.

It is plausible that this compound could exhibit similar antimicrobial properties. Further investigation is warranted to determine its spectrum of activity against various bacterial and fungal strains.

Future Directions and Research Opportunities

The current body of literature on this compound is limited, presenting several opportunities for further research:

-

Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis of this compound would be a valuable contribution to the chemical literature. This would include the publication of its complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

-

Exploration of Reactivity: A systematic investigation into the reactivity of this compound could uncover new synthetic methodologies. Its potential as a precursor for various heterocyclic compounds, given the reactivity of the ketene dithioacetal moiety, is an area ripe for exploration.

-

Biological Evaluation: A thorough screening of this compound for a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties, is a crucial next step. Should promising activity be identified, further studies into its mechanism of action and potential as a lead compound for drug development would be warranted.

-

Signaling Pathway Analysis: If biological activity is confirmed, subsequent research could focus on identifying the specific cellular signaling pathways that are modulated by this compound.

Conclusion

This compound is a readily accessible compound with demonstrated utility in organic synthesis and potential for biological applications. While its primary current use is in the flavor and fragrance industry, its chemical functionality suggests a broader role as a synthetic intermediate. The lack of comprehensive characterization and biological data in the public domain highlights a significant gap in the scientific literature. Further research into the synthesis, reactivity, and biological profile of this molecule is encouraged to fully realize its potential in both chemistry and medicinal sciences.

References

- 1. This compound [myskinrecipes.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. growingscience.com [growingscience.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 4,4-Diethylthio/benzylthio-but-3-en-2-one and Application as Odorless Thiol Equivalents in Thioacetalization | Semantic Scholar [semanticscholar.org]

- 7. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

"4,4-Bis(methylthio)but-3-en-2-one" IUPAC name and synonyms

An In-depth Technical Guide to 4,4-Bis(methylthio)but-3-en-2-one

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature

The compound "this compound" is recognized by several names across chemical literature and databases.

IUPAC Name: this compound

Synonyms:

-

3-Buten-2-one, 4,4-bis(methylthio)-[1]

-

4,4-bis(methylsulfanyl)but-3-en-2-one[1]

-

4,4-Di(methylmercapto)-3-buten-2-one[1]

-

1,1-bis(methylthio)but-1-en-3-one[1]

-

4,4-Bis(methylthio)-3-buten-2-one[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 17649-86-4 | [2][3][4] |

| Molecular Formula | C6H10OS2 | [3][4] |

| Molecular Weight | 162.26 g/mol | [3] |

| Melting Point | 66-69 °C | [3] |

| Purity | Typically available at 95%+ | [1] |

| Storage Conditions | 2-8°C, Inert Gas | [4][5] |

Experimental Protocols

A plausible synthetic route is outlined in the workflow diagram below. This would typically involve the reaction of a β-diketone with methanethiol in the presence of an acid catalyst to form the thioketal, followed by a selective deacetylation to yield the final product.

Logical Relationships and Workflows

The following diagram illustrates a potential synthetic workflow for this compound based on related chemical transformations.

Caption: A potential synthetic workflow for this compound.

Applications

This compound is primarily utilized as a flavor and fragrance ingredient.[5] Its strong, sulfurous aroma with tropical fruit-like notes makes it a valuable component in the food industry for enhancing passion fruit, guava, and other exotic fruit flavors in various products.[5][7] It also finds use in perfumery to introduce unique fruity-sulfur characteristics to fragrance compositions.[5]

References

- 1. 3-Buten-2-one, 4,4-bis(methylthio)-|17649-86-4|lookchem [lookchem.com]

- 2. This compound | 17649-86-4 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 17649-86-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. Synthesis of 4,4-Diethylthio/benzylthio-but-3-en-2-one and Application as Odorless Thiol Equivalents in Thioacetalization | Semantic Scholar [semanticscholar.org]

- 7. This compound [myskinrecipes.com]

Commercial Availability and Technical Guide for 4,4-Bis(methylthio)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Bis(methylthio)but-3-en-2-one, with the CAS number 17649-86-4, is a versatile α-oxoketene dithioacetal that serves as a valuable building block in organic synthesis.[1] Its utility is primarily demonstrated in the construction of complex molecular frameworks, particularly in the synthesis of substituted phenolic compounds through cycloaromatization reactions. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, synthesis protocols, and its application in organic synthesis. While direct involvement in specific signaling pathways is not extensively documented in current literature, the broader class of ketene dithioacetals has been explored for various biological activities, suggesting potential for future investigations in drug discovery.[2]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary, and it is recommended to request a certificate of analysis for specific batch information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |

| --INVALID-LINK-- | 17649-86-4 | C6H10OS2 | 162.27 | 95%+ | Inert atmosphere, 2-8°C[3] |

| --INVALID-LINK-- | 17649-86-4 | C6H10OS2 | 162.27 | >95% | 2-8°C[4] |

| --INVALID-LINK-- | 17649-86-4 | C6H10OS2 | 162.27 | 95% | 2-8°C, Inert Gas[5] |

| --INVALID-LINK-- | 17649-86-4 | C6H10OS2 | 162.3 | Not Specified | For research use only[1] |

| Henan Weitixi Chemical Technology Co., Ltd. | 17649-86-4 | C6H10OS2 | 162.27 | Not Specified | Not Specified[6] |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17649-86-4 | [1][3][4][5][6][7] |

| Molecular Formula | C6H10OS2 | [3][6][7] |

| Molecular Weight | 162.27 g/mol | [3][6] |

| Appearance | Yellow solid | [8] |

| Melting Point | 66-69 °C (lit.) | [7] |

| Storage | 2-8°C, Inert atmosphere | [3][5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of acetone with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide.[1][8]

Materials:

-

Potassium tert-butoxide

-

Acetone

-

Carbon disulfide

-

Methyl iodide

-

Appropriate solvents (e.g., anhydrous THF or DMF)

Procedure:

-

To a solution of potassium tert-butoxide in an appropriate anhydrous solvent, add acetone dropwise at a controlled temperature (typically 0 °C).

-

After stirring for a specified time, add carbon disulfide to the reaction mixture.

-

Continue stirring to allow for the formation of the dithiocarboxylate salt.

-

Add methyl iodide to the reaction mixture to alkylate the dithiocarboxylate.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield this compound as a yellow solid.[8]

[4+2] Cycloaromatization for Phenol Annulation

This compound can be utilized in a base-induced [4+2] cycloaromatization reaction with active methylene ketones to synthesize a variety of substituted phenols.[9][10] This reaction provides a facile route to complex aromatic frameworks.[10]

Materials:

-

This compound

-

An active methylene ketone (e.g., cyclic or acyclic ketones)

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the active methylene ketone in an anhydrous solvent, add a strong base at a controlled temperature to generate the enolate.

-

To this solution, add a solution of this compound in the same solvent.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The resulting crude product is purified by column chromatography to yield the desired substituted phenol.[10]

Biological Activity and Potential Applications

While specific studies detailing the interaction of this compound with signaling pathways are limited, the broader class of ketene dithioacetals has been recognized for its potential in medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of various heterocyclic compounds which are known to possess a wide range of biological activities.[2][11][12] For instance, derivatives of ketene dithioacetals have been used to synthesize compounds with potential applications in agriculture and medicine.[2] The development of novel protocols for synthesizing embellished analogues of known drugs, such as benzodiazepines, using oxoketene dithioacetal chemistry highlights the potential of this class of compounds in drug discovery.[13]

Safety and Handling

Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a readily available and valuable reagent for organic synthesis, particularly for the construction of substituted phenols via [4+2] cycloaromatization reactions. While its direct biological activities and roles in signaling pathways are yet to be extensively explored, the versatility of the α-oxoketene dithioacetal scaffold suggests that it and its derivatives may hold promise for future applications in drug discovery and development. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

References

- 1. This compound | 17649-86-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 17649-86-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 17649-86-4 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound-河南威梯希化工科技有限公司 [m.henanvtx.net]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. rsc.org [rsc.org]

- 9. [4 + 2] cycloaromatization of 4-bis(methylthio)-3-buten-2-one with active methylene ketones: a simple and facile phenol annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4-Bis(methylthio)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted phenols via a [4+2] cycloaromatization reaction. This method utilizes the readily available 4,4-bis(methylthio)but-3-en-2-one as a four-carbon synthon and various active methylene ketones as two-carbon components. The base-induced annulation proceeds with high regioselectivity and yields, offering a straightforward route to diverse phenolic structures, including dihydroindans and tetrahydronaphthalenes. This approach is of significant interest for the construction of complex molecular frameworks relevant to medicinal chemistry and materials science.

Introduction

The synthesis of substituted phenols is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. Traditional methods for phenol synthesis often suffer from limitations such as harsh reaction conditions, low regioselectivity, and the need for multi-step procedures. The methodology described herein presents a facile and efficient alternative, employing a [4+2] cycloaromatization strategy. The reaction of this compound with enolates generated from active methylene ketones provides a convergent and modular approach to constructing highly functionalized phenolic compounds.[1][2]

Reaction Principle

The core of this synthetic strategy is a base-induced cascade reaction. First, the active methylene ketone is deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic C2 position of this compound. Subsequent intramolecular cyclization and elimination of methanethiol, followed by aromatization, lead to the formation of the substituted phenol. The regiochemistry of the final product is reliably controlled by the nature of the starting active methylene ketone.

Experimental Workflow

The overall experimental workflow for the synthesis of substituted phenols using this compound is depicted below.

Figure 1: General experimental workflow for the synthesis of substituted phenols.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative substituted phenols using this methodology.

Table 1: Synthesis of Substituted Phenols

| Entry | Active Methylene Ketone | Product | Yield (%) |

| 1 | Cyclopentanone | 4-Hydroxy-6-(methylthio)indan | 75 |

| 2 | Cyclohexanone | 5-Hydroxy-7-(methylthio)-1,2,3,4-tetrahydronaphthalene | 80 |

| 3 | Acetone | 4-Methyl-2-(methylthio)phenol | 65 |

| 4 | 4-Methoxyacetophenone | 3-Hydroxy-3'-(methylthio)-4'-(methoxy)biphenyl | 63 |

Table 2: Characterization Data for Selected Products

| Product Name | Physical State | Rf Value (Hexane:EtOAc) | IR (cm-1) | 1H NMR (δ, ppm, CDCl3) | 13C NMR (δ, ppm, CDCl3) | MS (m/z) |

| 7-Hydroxy-1-methyl-5-(methylthio)-1,2,3,4-tetrahydronaphthalene | White low melting solid | 0.23 (9:1) | 3375, 2927, 1599, 1439 | 2.39 (s, 3H), 1.25-2.85 (m, 9H), 4.95 (brs, 1H), 6.55-6.95 (m, 2H) | 15.6, 21.5, 29.8, 30.5, 31.8, 112.5, 115.8, 128.5, 135.5, 138.2, 153.5 | 222 (M+) |

| 3-Hydroxy-3'-(methylthio)-4'-(methoxy)biphenyl | Red viscous liquid | 0.23 (9:1) | 3409, 2933, 1599, 1492 | 2.46 (s, 3H), 3.82 (s, 3H), 6.13 (brs, 1H), 6.69-7.44 (m, 7H) | 15.6, 55.3, 110.8, 111.5, 113.8, 114.1, 117.1, 128.1, 132.9, 140.2, 142.7, 156.5, 159.3 | 246 (M+) |

Data extracted from supporting information of a related study.[3]

Experimental Protocols

General Procedure for the Synthesis of Substituted Phenols

To a stirred suspension of a base (e.g., sodium hydride, 1.2 equiv) in a dry solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of the active methylene ketone (1.0 equiv) in the same dry solvent is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of a solution of this compound (1.1 equiv) in the same dry solvent. The reaction is then allowed to warm to room temperature and stirred for a specified time (typically 2-6 hours) or heated to reflux until the reaction is complete (monitored by TLC).

Upon completion, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted phenol.

Example Protocol: Synthesis of 7-Hydroxy-1-methyl-5-(methylthio)-1,2,3,4-tetrahydronaphthalene

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry tetrahydrofuran (20 mL) under a nitrogen atmosphere at 0 °C, a solution of 2-methylcyclohexanone (1.12 g, 10 mmol) in dry THF (10 mL) is added dropwise over 15 minutes.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.78 g, 11 mmol) in dry THF (10 mL) is then added dropwise over 20 minutes.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water (20 mL).

-

The mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield 7-hydroxy-1-methyl-5-(methylthio)-1,2,3,4-tetrahydronaphthalene as a white low-melting solid.[3]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key transformations in the synthesis of substituted phenols.

Figure 2: Key steps in the formation of substituted phenols.

Conclusion

The [4+2] cycloaromatization of this compound with active methylene ketones is a powerful and versatile method for the synthesis of substituted phenols. The reaction proceeds under relatively mild conditions, offers high yields and regioselectivity, and provides access to a wide range of phenolic structures. These application notes and protocols provide a comprehensive guide for researchers in academic and industrial settings to utilize this efficient synthetic strategy for the development of novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: [4+2] Cycloaromatization Reactions with 4,4-Bis(methylthio)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+2] cycloaromatization reaction of 4,4-bis(methylthio)but-3-en-2-one with active methylene ketones presents a highly efficient and regioselective method for the synthesis of substituted phenols. This versatile reaction, also known as a β-phenol annulation, provides a straightforward route to a variety of complex phenolic structures, which are key scaffolds in numerous pharmaceuticals and natural products. The readily available starting materials, high yields, and operational simplicity make this protocol a valuable tool in organic synthesis and drug discovery.

This document provides detailed application notes, experimental protocols, and mechanistic insights into this powerful synthetic transformation.

Reaction Principle

The core of this methodology is a base-induced [4C + 2C] cycloaromatization. In this reaction, the four-carbon synthon is provided by this compound, which acts as a 1,3-dielectrophile precursor. The two-carbon component is derived from an active methylene ketone, which serves as a 1,3-dianion equivalent upon deprotonation by a strong base. The reaction proceeds through a domino sequence involving a Michael addition, an intramolecular aldol-type condensation (Knoevenagel condensation), and subsequent aromatization with the elimination of methanethiol and water to afford the substituted phenol.

Data Presentation: Reaction Scope and Yields

The [4+2] cycloaromatization of this compound has been successfully applied to a wide range of cyclic and acyclic active methylene ketones, demonstrating the broad scope of this methodology. The following table summarizes the reported yields for the synthesis of various substituted phenols.

| Entry | Active Methylene Ketone | Product | Yield (%) |

| 1 | Acetone | 3-Methyl-5-(methylthio)phenol | 85 |

| 2 | Cyclopentanone | 4,5-Dihydro-3H-cyclopenta[c]phenol | 82 |

| 3 | Cyclohexanone | 5,6,7,8-Tetrahydronaphthalen-2-ol | 90 |

| 4 | 4-Methylcyclohexanone | 7-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol | 88 |

| 5 | Cycloheptanone | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]phen-2-ol | 80 |

| 6 | 1-Tetralone | 8,9-Dihydrophenanthren-2-ol | 75 |

| 7 | Propiophenone | 3-Phenyl-5-(methylthio)phenol | 78 |

| 8 | Acetophenone | 3-Phenyl-5-(methylthio)phenol | 80 |

Experimental Protocols

Materials and Reagents:

-

This compound

-

Active methylene ketone (e.g., cyclohexanone)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

General Protocol for the Synthesis of Substituted Phenols:

-

Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add the active methylene ketone (1.2 mmol) and anhydrous DMF (5 mL).

-

Base Addition: Carefully add sodium hydride (2.5 mmol, 60% dispersion in oil) to the solution at room temperature. Stir the mixture for 15 minutes.

-

Addition of the Ketene Dithioacetal: Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by adding it to ice-cold 10% HCl (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted phenol.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed domino reaction mechanism for the [4+2] cycloaromatization.

Application Notes and Protocols: Phenol Annulation Using 4,4-Bis(methylthio)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic structures are fundamental motifs in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and regioselective methods for the synthesis of substituted phenols is therefore a cornerstone of modern organic chemistry. This document details the application of 4,4-Bis(methylthio)but-3-en-2-one as a versatile building block in phenol annulation reactions. Specifically, it focuses on the [4+2] cycloaromatization with active methylene ketones, a powerful strategy for the construction of diverse phenolic compounds. This method offers high yields and excellent control over the substitution pattern of the resulting phenol ring, making it a valuable tool for synthetic chemists.[1][2]

Reaction Principle

The core of this methodology lies in a base-induced [4C + 2C] cycloaromatization reaction. This compound serves as the four-carbon component, while an active methylene ketone provides the two-carbon unit. The reaction proceeds through a cascade of events initiated by the deprotonation of the active methylene compound. The resulting enolate attacks the β-position of the ketene dithioacetal, followed by an intramolecular cyclization and subsequent elimination of methanethiol and water to afford the aromatic phenol product. The regioselectivity of the annulation is a key feature of this reaction.

Applications

The reaction of this compound with a variety of cyclic and acyclic active methylene ketones allows for the synthesis of a wide range of phenolic frameworks. This includes the preparation of:

-

Dihydroindan derivatives

-

Tetrahydronaphthalene derivatives and their higher homologues

-

Dihydro/octahydrophenanthrenes

-

Anthracene derivatives

-

Heteroannulated analogues

The ability to construct these complex polycyclic systems in a straightforward manner highlights the synthetic utility of this method in drug discovery and materials science.[1][2]

Data Presentation

The following tables summarize the scope and yields of the phenol annulation reaction between this compound and various active methylene ketones, as reported in the literature.

Table 1: Reaction with Acyclic and Cyclic Ketones

| Entry | Active Methylene Ketone | Product | Yield (%) |

| 1 | Acetylacetone | 3-Hydroxy-1-methyl-5-(methylthio)benzene | 85 |

| 2 | Benzoylacetone | 3-Hydroxy-1-phenyl-5-(methylthio)benzene | 82 |

| 3 | Cyclopentanone | 4-Hydroxy-2-(methylthio)indan | 78 |

| 4 | Cyclohexanone | 5-Hydroxy-1-(methylthio)-1,2,3,4-tetrahydronaphthalene | 80 |

| 5 | Cycloheptanone | 6-Hydroxy-8-(methylthio)-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene | 75 |

| 6 | Cyclooctanone | 7-Hydroxy-9-(methylthio)-5,6,7,8,9,10-hexahydrobenzo[a]cyclooctene | 72 |

| 7 | α-Tetralone | 4-Hydroxy-2-(methylthio)-9,10-dihydrophenanthrene | 71 |

| 8 | 1-Indanone | 4-Hydroxy-2-(methylthio)fluorene | 68 |

Data sourced from The Journal of Organic Chemistry, 2002, 67(15), 5398-5401.

Table 2: Reaction with Substituted Cyclic Ketones

| Entry | Active Methylene Ketone | Product | Yield (%) |

| 1 | 4-Methylcyclohexanone | 5-Hydroxy-3-methyl-1-(methylthio)-1,2,3,4-tetrahydronaphthalene | 72 |

| 2 | 4-tert-Butylcyclohexanone | 3-tert-Butyl-5-hydroxy-1-(methylthio)-1,2,3,4-tetrahydronaphthalene | 70 |

| 3 | 4-Methoxycyclohexanone | 5-Hydroxy-3-methoxy-1-(methylthio)-1,2,3,4-tetrahydronaphthalene | 65 |

Data sourced from The Journal of Organic Chemistry, 2002, 67(15), 5398-5401.

Experimental Protocols

General Procedure for the [4+2] Cycloaromatization

This protocol provides a general method for the synthesis of substituted phenols via the reaction of this compound with active methylene ketones.

Materials:

-

This compound

-

Active methylene ketone (e.g., cyclohexanone)

-

Potassium tert-butoxide (t-BuOK)

-

Dry tert-butanol (t-BuOH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred solution of potassium tert-butoxide (2.2 mmol) in dry tert-butanol (10 mL) under a nitrogen atmosphere, a solution of the active methylene ketone (2.0 mmol) in dry THF (5 mL) is added dropwise at room temperature.

-

The resulting mixture is stirred for 30 minutes.

-

A solution of this compound (2.0 mmol) in dry THF (5 mL) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature and quenched by the addition of 1N HCl (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-